molecular formula C12H15F3N2 B13954984 2-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine CAS No. 934274-23-4

2-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B13954984
CAS No.: 934274-23-4
M. Wt: 244.26 g/mol
InChI Key: HWXJGEDTIYQFAE-UHFFFAOYSA-N
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Description

2-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of an ethyl group at the 2-position, a trifluoromethyl group at the 6-position, and an amine group at the 4-position of the tetrahydroquinoline ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it a valuable entity in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-ethyl-6-(trifluoromethyl)aniline with suitable reagents can yield the desired tetrahydroquinoline derivative. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

2-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-6-(trifluoromethyl)nicotinaldehyde
  • 2-Ethyl-6-chloro imidazo[1,2-a]pyridine

Uniqueness

2-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable entity in various research applications.

Properties

CAS No.

934274-23-4

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C12H15F3N2/c1-2-8-6-10(16)9-5-7(12(13,14)15)3-4-11(9)17-8/h3-5,8,10,17H,2,6,16H2,1H3

InChI Key

HWXJGEDTIYQFAE-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C2=C(N1)C=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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